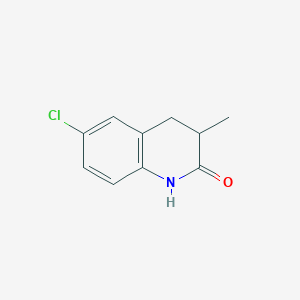

6-クロロ-3,4-ジヒドロ-3-メチル-2(1H)-キノリンオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring

科学的研究の応用

Chemistry

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions:

- Oxidation: Can be oxidized to form different quinolinone derivatives.

- Reduction: Reduction reactions yield its corresponding dihydroquinoline form.

- Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that quinolinones exhibit activity against various bacterial strains.

- Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle arrest .

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases:

- Inhibition of Factor XIa: It interacts with activated Factor XIa in the coagulation cascade, potentially serving as an anticoagulant agent.

- Antiviral and Antiallergic Properties: Similar compounds have been developed into drugs for treating conditions such as HIV and asthma .

Case Study 1: Anticancer Activity

A study investigated the effects of quinolinone derivatives on cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell proliferation by targeting specific enzymes involved in cell growth. The study concluded that modifications to the quinolinone structure could enhance its anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of 2(1H)-Quinolinone derivatives against resistant bacterial strains. The findings indicated that these compounds exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics.

作用機序

Target of Action

The primary target of the compound 6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one is the Activated Factor XI (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in blood clotting. Inhibitors of FXIa are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk .

Mode of Action

The compound interacts with FXIa by binding in the S1-S1’-S2’ FXIa binding pockets . This interaction inhibits the activity of FXIa, thereby preventing the formation of blood clots. The compound’s mode of action is primarily through the inhibition of FXIa, which disrupts the coagulation cascade and prevents clot formation .

Biochemical Pathways

The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXIa, the compound disrupts this cascade, preventing the formation of fibrin, the primary component of blood clots. This can have downstream effects on other components of the coagulation cascade, potentially affecting other clotting factors .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) are likely to impact its bioavailability. For instance, the compound’s hydrophilicity and large polar surface area may compromise its permeability

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting FXIa, the compound disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots . This can have significant implications for conditions such as deep vein thrombosis, pulmonary embolism, and stroke, where blood clot formation plays a key role.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s ability to bind to FXIa and inhibit its activity Additionally, the compound’s stability may be affected by these factors, potentially impacting its shelf life and storage requirements

生化学分析

Biochemical Properties

It has been suggested that this compound might interact with certain enzymes and proteins .

Molecular Mechanism

It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-3,4-dihydro-3-methyl-2-aminobenzaldehyde with an appropriate reagent can lead to the formation of the desired quinolinone compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

化学反応の分析

Types of Reactions

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline form.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

類似化合物との比較

Similar Compounds

2(1H)-Quinolinone, 3,4-dihydro-3-methyl-: Lacks the chlorine atom at the 6th position.

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 3rd position.

2(1H)-Quinolinone, 3,4-dihydro-: Lacks both the chlorine atom and the methyl group.

Uniqueness

The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. These modifications can enhance its reactivity and specificity in various applications.

生物活性

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound belonging to the quinolinone family. Its unique structure, which includes a chlorine atom at the 6th position and a methyl group at the 3rd position, contributes to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is Activated Factor XI (FXIa) . The compound inhibits FXIa by binding to specific pockets (S1-S1’-S2’ binding sites), disrupting the coagulation cascade and preventing fibrin formation. This inhibition can affect other clotting factors and has implications for therapeutic applications in anticoagulation.

ADME Characteristics

The pharmacokinetics of this compound are influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Factors such as hydrophilicity and polar surface area can impact its bioavailability and permeability through biological membranes.

Biological Activity Profile

Research indicates that 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that certain quinolinone derivatives possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

- Cardiotonic Effects : In animal models, derivatives of quinolinones have demonstrated cardiotonic activity, enhancing cardiac contractility .

Research Findings and Case Studies

Several studies have explored the biological activity of 2(1H)-Quinolinone derivatives:

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various quinolinone derivatives, including 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism involved downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .

特性

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUUDKWKWNWYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。